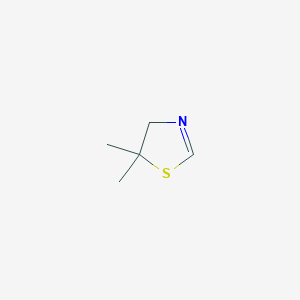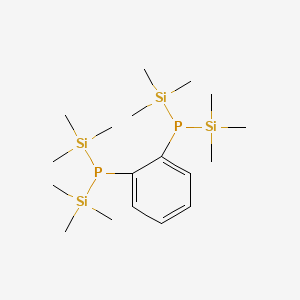
2,2'-(1,2-Phenylene)bis(hexamethyldisilaphosphane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(1,2-Phenylene)bis(hexamethyldisilaphosphane) is a chemical compound characterized by its unique structure, which includes a phenylene group flanked by hexamethyldisilaphosphane units
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,2-Phenylene)bis(hexamethyldisilaphosphane) typically involves the reaction of 1,2-dibromobenzene with hexamethyldisilaphosphane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 2,2’-(1,2-Phenylene)bis(hexamethyldisilaphosphane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反应分析
Types of Reactions
2,2’-(1,2-Phenylene)bis(hexamethyldisilaphosphane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The phenylene group can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphane groups can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen can be used under mild conditions.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Coordination: Transition metal salts such as palladium chloride or platinum chloride can be used in the presence of suitable ligands.
Major Products
Oxidation: Phosphine oxides.
Substitution: Halogenated or nitro-substituted derivatives.
Coordination: Metal-phosphane complexes.
科学研究应用
2,2’-(1,2-Phenylene)bis(hexamethyldisilaphosphane) has several applications in scientific research:
Materials Science: It can be used as a precursor for the synthesis of advanced materials with unique electronic and optical properties.
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology and Medicine:
作用机制
The mechanism by which 2,2’-(1,2-Phenylene)bis(hexamethyldisilaphosphane) exerts its effects depends on its application. In catalysis, the phosphane groups coordinate with transition metals, forming active catalytic species that facilitate chemical reactions. The phenylene group can influence the electronic properties of the compound, affecting its reactivity and stability.
相似化合物的比较
Similar Compounds
1,2-Bis(dimethylarsino)benzene: Similar structure but with arsenic atoms instead of phosphorus.
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]dibenzoic acid: Contains sulfur atoms and carboxylic acid groups.
2,2’-[5,5’-(1,4-Phenylene)bis(1H-tetrazole-5,1-diyl)]bis-N-acetamides: Contains tetrazole rings and acetamide groups.
Uniqueness
2,2’-(1,2-Phenylene)bis(hexamethyldisilaphosphane) is unique due to the presence of hexamethyldisilaphosphane units, which impart distinct electronic and steric properties. This makes it particularly useful in applications requiring specific coordination environments and reactivity profiles.
属性
CAS 编号 |
89982-96-7 |
|---|---|
分子式 |
C18H40P2Si4 |
分子量 |
430.8 g/mol |
IUPAC 名称 |
[2-bis(trimethylsilyl)phosphanylphenyl]-bis(trimethylsilyl)phosphane |
InChI |
InChI=1S/C18H40P2Si4/c1-21(2,3)19(22(4,5)6)17-15-13-14-16-18(17)20(23(7,8)9)24(10,11)12/h13-16H,1-12H3 |
InChI 键 |
SNICMCBJTSLVDZ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)P(C1=CC=CC=C1P([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-[(E)-Phenyldiazenyl]anilino}-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14393485.png)
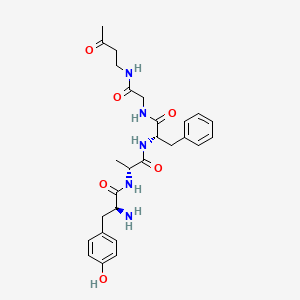
![3-[1-(Furan-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione](/img/structure/B14393497.png)


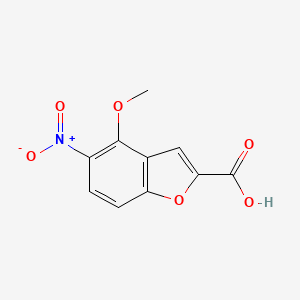
![4-[2-(2-Methoxyphenyl)ethyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B14393525.png)
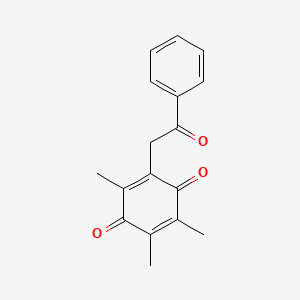

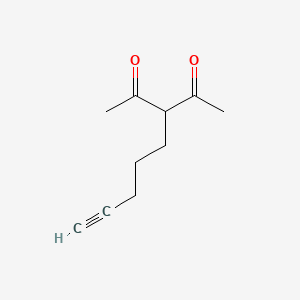
![N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}butan-1-amine](/img/structure/B14393578.png)
![3-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14393580.png)
